![molecular formula C14H16Cl2N2O2 B2902279 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea CAS No. 2097914-16-2](/img/structure/B2902279.png)
3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea, also known as DHMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DHMU is a urea derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tyrosinase and cyclooxygenase-2. Tyrosinase is an enzyme involved in the production of melanin, while cyclooxygenase-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation. By inhibiting these enzymes, this compound may have anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including breast cancer and lung cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. In animal studies, this compound has been shown to lower blood glucose levels and improve insulin sensitivity. This compound has also been shown to have herbicidal properties, making it a potential candidate for weed control.
実験室実験の利点と制限
3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential applications. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well studied. Additionally, this compound has not been extensively studied in human clinical trials, so its efficacy and safety in humans are not well established.
将来の方向性
There are several potential future directions for research on 3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea. One area of research could be the development of this compound as a potential anticancer agent. Further studies could investigate its mechanism of action and potential side effects in cancer cells, as well as its efficacy in animal models and human clinical trials. Another area of research could be the development of this compound as a potential anti-inflammatory agent. Further studies could investigate its mechanism of action and potential side effects in animal models and human clinical trials. Additionally, further studies could investigate the potential use of this compound in agriculture and environmental science, including its herbicidal and pollutant-degrading properties.
合成法
3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has been synthesized using different methods, including the reaction of 3,4-dichlorophenyl isocyanate with 1-hydroxycyclohex-2-ene-1-methanol. The reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as acetonitrile. The product is then purified using column chromatography, and the yield is typically around 50%. Other methods of synthesis have also been reported, including the reaction of 3,4-dichlorophenyl isocyanate with cyclohexanone and subsequent reduction of the product using sodium borohydride.
科学的研究の応用
3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to lower blood glucose levels. In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for weed control. In environmental science, this compound has been studied for its ability to degrade pollutants in water and soil.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-5-4-10(8-12(11)16)18-13(19)17-9-14(20)6-2-1-3-7-14/h2,4-6,8,20H,1,3,7,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUAEWQAWKWPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

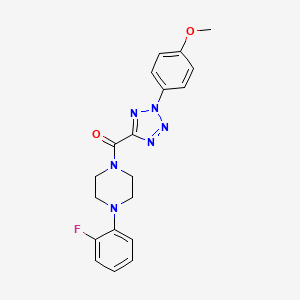
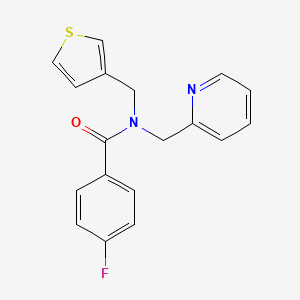

![N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2902201.png)
![8-(azepan-1-ylsulfonyl)-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2902202.png)
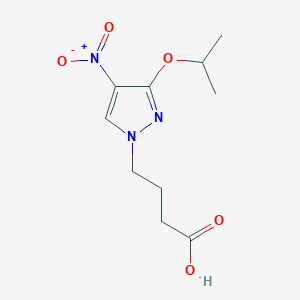
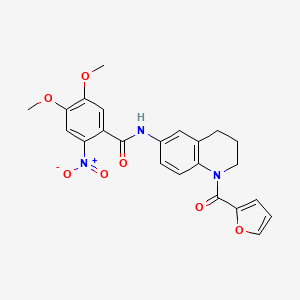
![1'-(1-(Methylsulfonyl)piperidine-4-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2902207.png)
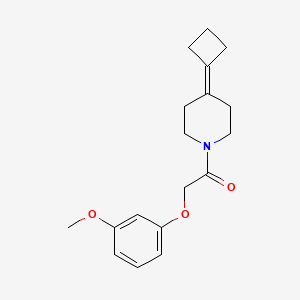

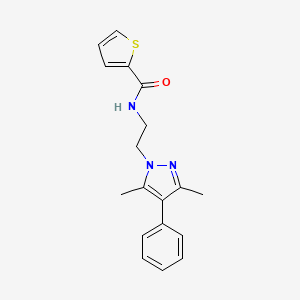
![2-[(3-Methylbenzyl)sulfanyl]ethylamine hydrochloride](/img/structure/B2902214.png)
![[4-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine](/img/structure/B2902216.png)
![Tert-butyl 4-[1-(4-fluorophenyl)-2-methoxy-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2902217.png)